molecular formula C11H12O3 B570183 5,6-Di(meth-d3-oxy)-1-indanone CAS No. 1228550-13-7

5,6-Di(meth-d3-oxy)-1-indanone

Cat. No.: B570183
CAS No.: 1228550-13-7
M. Wt: 198.251
InChI Key: IHMQOBPGHZFGLC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Di(meth-d3-oxy)-1-indanone is a deuterated derivative of 1-indanone, a compound known for its aromatic and ketone functionalities. The presence of deuterium atoms in place of hydrogen atoms in the methoxy groups makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Di(meth-d3-oxy)-1-indanone typically involves the following steps:

    Starting Material: The synthesis begins with 1-indanone as the starting material.

    Methoxylation: The indanone is subjected to methoxylation using deuterated methanol (CD₃OD) in the presence of a suitable catalyst, such as a strong acid like sulfuric acid or a base like sodium methoxide.

    Deuterium Exchange: The methoxylation process incorporates deuterium atoms into the methoxy groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,6-Di(meth-d3-oxy)-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanone derivatives.

Scientific Research Applications

5,6-Di(meth-d3-oxy)-1-indanone has several scientific research applications:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential pharmacological properties, including its effects on enzyme activity and receptor binding.

    Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5,6-Di(meth-d3-oxy)-1-indanone involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the methoxy groups can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and changes in metabolic rates.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: The non-deuterated parent compound.

    5,6-Dimethoxy-1-indanone: The non-deuterated analogue with methoxy groups.

    5,6-Di(meth-d3-oxy)-2-indanone: A positional isomer with deuterated methoxy groups at different positions.

Uniqueness

5,6-Di(meth-d3-oxy)-1-indanone is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

5,6-bis(trideuteriomethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQOBPGHZFGLC-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)CCC2=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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